

Flupoxam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Flupoxam

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Abstract

Flupoxam, a selective herbicide developed by Monsanto in 1989, is a potent inhibitor of cellulose biosynthesis in broad-leaved weeds.[1] This technical guide provides a comprehensive overview of the discovery, proposed chemical synthesis, mechanism of action, and biological activity of **Flupoxam**. While specific details of its commercial synthesis are not publicly available, a plausible synthetic pathway is outlined based on established chemical principles. This document summarizes key quantitative data and provides detailed, albeit hypothetical, experimental protocols for researchers investigating cellulose biosynthesis inhibition.

Discovery and History

Flupoxam (also known as MON 18500) was introduced by Monsanto in 1989 for the post-emergence control of a variety of broad-leaved weeds in cereal crops.[1] It belongs to the triazole amide class of herbicides.[1]

Chemical and Physical Properties

Flupoxam is a solid with a melting point range of 144-148 °C. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Flupoxam**

| Property | Value |
|-------------------|--|
| IUPAC Name | 1-{4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl}-5-phenyl-1H-1,2,4-triazole-3-carboxamide |
| CAS Number | 119126-15-7 |
| Molecular Formula | C ₁₉ H ₁₄ ClF ₅ N ₄ O ₂ |
| Molecular Weight | 460.79 g/mol |
| Physical State | Solid |
| Melting Point | 144 - 148 °C |

Source: Generic Chemical Databases[1]

Chemical Synthesis Pathway

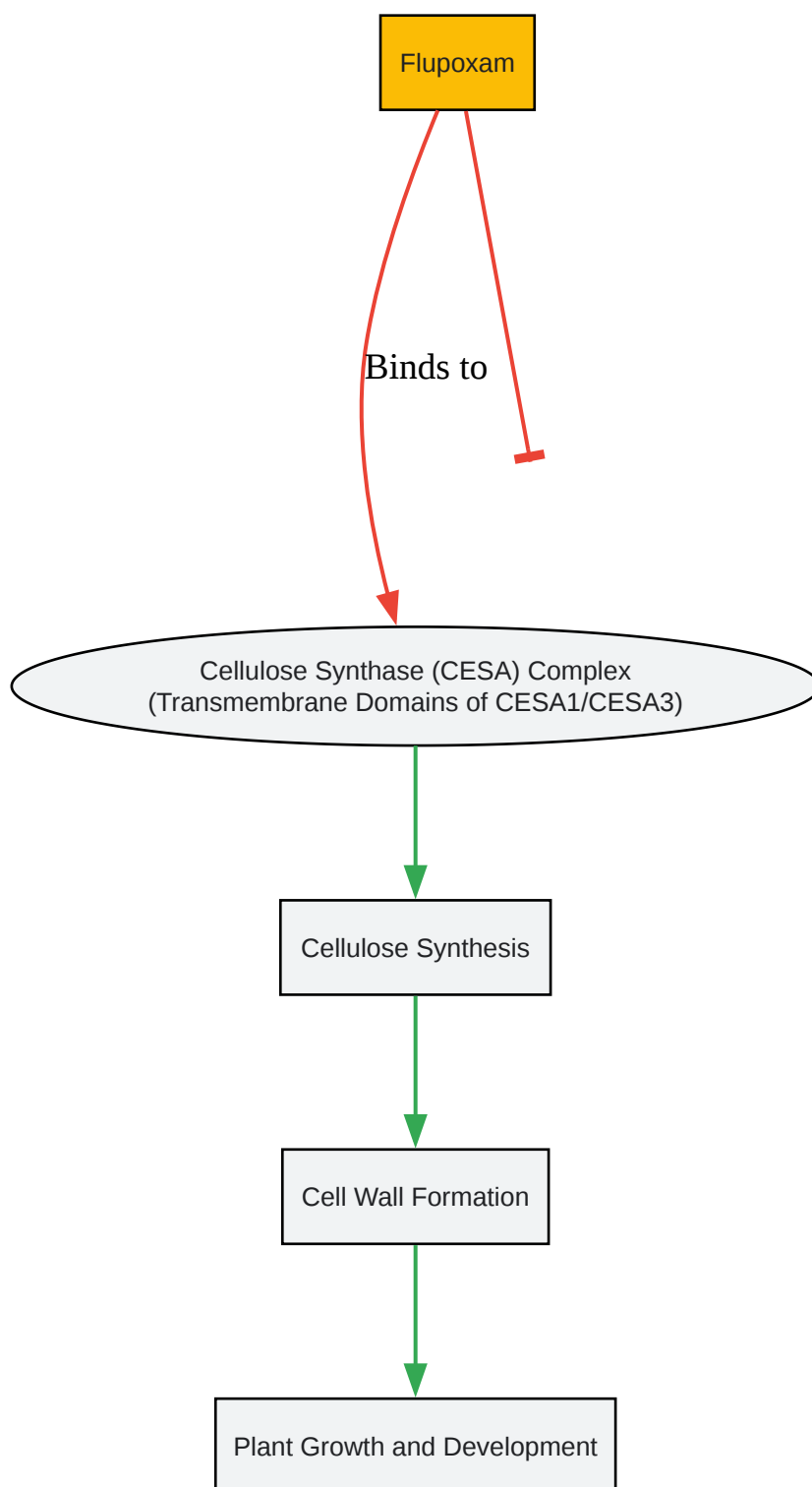
While the precise, patented synthesis pathway for **Flupoxam** is not readily available in the public domain, a proposed multi-step synthesis can be postulated based on the synthesis of similar triazole carboxamide compounds and the mention of substituted benzoxazinone intermediates in some literature.[2] The following diagram illustrates a logical synthetic route.

[Click to download full resolution via product page](#)Caption: Proposed chemical synthesis pathway for **Flupoxam**.

Mechanism of Action and Signaling Pathways

Flupoxam's primary mode of action is the inhibition of cellulose biosynthesis in plants.[1] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L and a Weed Science Society of America (WSSA) Group 29 herbicide.[1] The specific molecular target is believed to be the cellulose synthase (CESA) enzyme complex, which is responsible for polymerizing glucose into cellulose chains, a fundamental component of the plant cell wall.[1]

Research on the model plant *Arabidopsis thaliana* has demonstrated that mutations within the transmembrane domains of CESA proteins, particularly CESA1 and CESA3, can confer resistance to **Flupoxam**. [3] This indicates that **Flupoxam** likely binds to these regions, disrupting the function of the CESA complex and halting cell wall construction, which ultimately leads to plant death.



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Caption: Signaling pathway of **Flupoxam**'s inhibitory action.

Biological Activity and Efficacy

Flupoxam is effective against a range of broad-leaved weeds. Studies have demonstrated its efficacy, particularly when used in combination with other herbicides.

Table 2: Efficacy of **Flupoxam** + Isoproturon on Weed Control in Winter Wheat (1991-1993)

| Region | Treatment Dose (g/ha) | Weed Control (%) - <i>Apera spica-venti</i> | Weed Control (%) - Broad-leaved weeds |
|---------|-----------------------------|---|---------------------------------------|
| Poznan | 120 (Flupoxam) + 1200 (IPU) | 95.2 | 93.5 |
| Poznan | 180 (Flupoxam) + 1800 (IPU) | 97.8 | 96.3 |
| Poznan | 240 (Flupoxam) + 2400 (IPU) | 98.5 | 98.1 |
| Wroclaw | 120 (Flupoxam) + 1200 (IPU) | 93.1 | 91.7 |
| Wroclaw | 180 (Flupoxam) + 1800 (IPU) | 95.6 | 94.2 |
| Wroclaw | 240 (Flupoxam) + 2400 (IPU) | 97.3 | 96.8 |

Source: Study conducted in Poland from 1991 to 1993.^[1]

Table 3: Quantitative Biological Activity of **Flupoxam** and Related Compounds

| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC ₅₀ |
|--------------|-----------------------------|---|---------------|-------------------------------------|------------------|
| Flupoxam | Phaseolus vulgaris (callus) | Root Growth Inhibition | - | - | 6 nM |
| Flupoxam | Watercress seedlings | Root Elongation Inhibition | 1 µM | - | - |
| Fluopipamine | Arabidopsis thaliana | [¹⁴ C]glucose incorporation | 20 µM | ~70% | 0.780 µM |

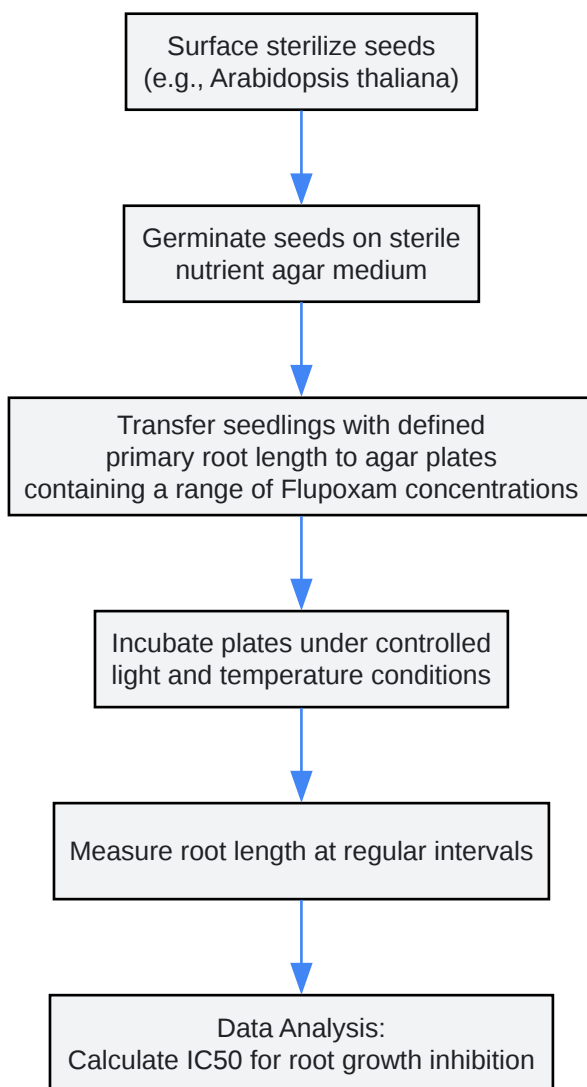
Sources:[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed experimental protocols for pivotal studies on **Flupoxam** are not widely available. The following are hypothetical protocols based on common methodologies for assessing herbicides that inhibit cellulose synthesis.

Root Growth Inhibition Assay

This assay evaluates the effect of **Flupoxam** on the primary root growth of seedlings.



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Caption: Experimental workflow for a root growth inhibition assay.

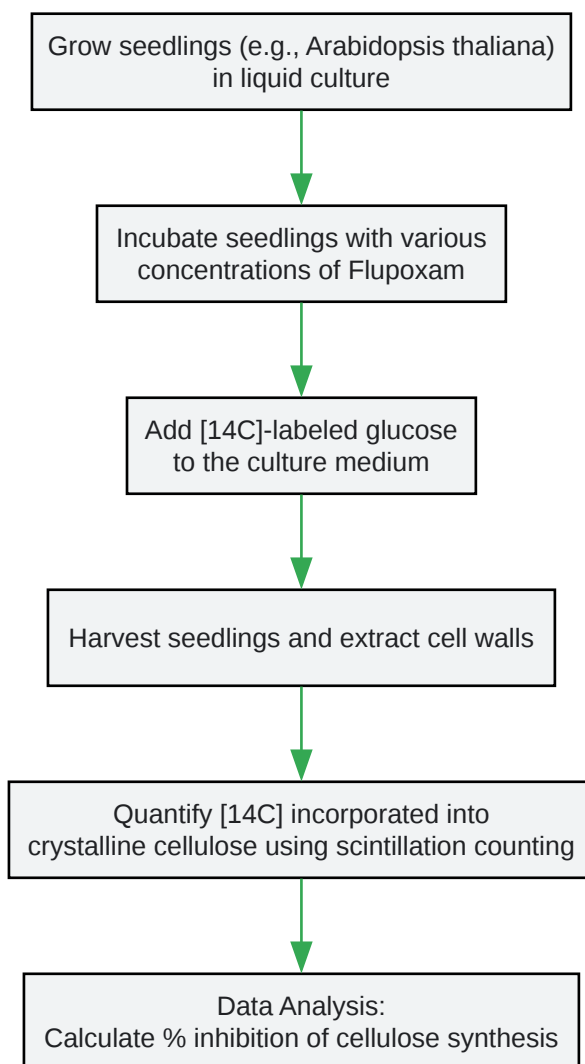
Methodology:

- Plant Material: Arabidopsis thaliana or watercress (Nasturtium officinale) seeds are surface-sterilized.[1]
- Germination: Seeds are germinated on a sterile nutrient agar medium.[1]
- Treatment: Seedlings with primary roots of a defined length are transferred to new agar plates containing a range of **Flupoxam** concentrations (e.g., from 1 nM to 10 µM).[1]

- Incubation: Plates are incubated under controlled light and temperature conditions.[\[1\]](#)
- Data Collection: Root length is measured at regular intervals (e.g., every 24 hours for 5 days).[\[1\]](#)
- Data Analysis: The percentage of root growth inhibition is calculated relative to untreated controls. The IC₅₀ value (the concentration of **Flupoxam** that inhibits root growth by 50%) is determined by plotting the inhibition data against the log of the **Flupoxam** concentration and fitting to a dose-response curve.

Cellulose Biosynthesis Inhibition Assay ([¹⁴C]glucose Incorporation)

This assay directly measures the effect of **Flupoxam** on the synthesis of new cellulose by quantifying the incorporation of radiolabeled glucose.



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Caption: Experimental workflow for a cellulose biosynthesis inhibition assay.

Methodology:

- Plant Material: *Arabidopsis thaliana* seedlings are grown in liquid culture.^[1]
- Treatment: Seedlings are treated with a range of **Flupoxam** concentrations for a defined period (e.g., 2 hours).
- Radiolabeling: ^{14}C -labeled glucose is added to the liquid medium, and the seedlings are incubated for a further period to allow for incorporation into newly synthesized cellulose.^[1]

- Cell Wall Extraction: After incubation, the plant material is harvested, and the cell walls are extracted using a series of solvent washes.[1]
- Cellulose Quantification: The amount of ^{14}C incorporated into crystalline cellulose is quantified using scintillation counting after digesting other cell wall components with specific enzymes or acid hydrolysis.[1][7]
- Data Analysis: The inhibition of cellulose synthesis is calculated by comparing the ^{14}C incorporation in **Flupoxam**-treated samples to untreated controls. IC_{50} values can be determined from a dose-response curve.[1]

Conclusion

Flupoxam is a selective herbicide that effectively controls broad-leaved weeds by inhibiting cellulose biosynthesis. While its commercial synthesis pathway is proprietary, this guide provides a comprehensive overview of its discovery, a plausible synthetic route, its mechanism of action targeting the CESA complex, and its biological efficacy. The provided experimental protocols offer a foundation for researchers investigating cellulose biosynthesis and the effects of inhibitors like **Flupoxam**. Further research into the precise binding site of **Flupoxam** on the CESA complex could aid in the development of new, more potent herbicides.

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